An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document synthesizes available data with established chemical principles to offer insights for its use in research and development.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for esters and amides.[1] Its derivatives are known to exhibit a wide range of biological activities.[2] The title compound, Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate, incorporates this key heterocycle, suggesting its potential as a building block for novel therapeutic agents or functional materials.[3]
Molecular Structure and Identification
The fundamental identity of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is established by its molecular formula, weight, and unique identifiers.
| Identifier | Value | Source |
| CAS Number | 1166756-84-8 | [4] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [4] |
| Molecular Weight | 260.29 g/mol | [4] |
| IUPAC Name | ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | - |
| SMILES | O=C(OCC)C1=CC=C(C2=NOC(C(C)C)=N2)C=C1 | [4] |
| InChI Key | CMVZZJVJFHEEGS-UHFFFAOYSA-N | - |
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// Edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- C8 [label=""]; C8 -- C9 [label=""]; C3 -- C10 [label=""]; C10 -- N1 [label="="]; N1 -- O3 [label=""]; O3 -- C11 [label=""]; C11 -- N2 [label="="]; N2 -- C10 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C12 -- C14 [label=""];
// Atom labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label=""]; C9 [label=""]; C10 [label="C"]; N1 [label="N"]; O3 [label="O"]; C11 [label="C"]; N2 [label="N"]; C12 [label="CH"]; C13 [label="CH3"]; C14 [label="CH3"]; }
Caption: 2D structure of the title compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 388.8 ± 44.0 °C | - |
| Density | 1.139 ± 0.06 g/cm³ | - |
| pKa | -0.93 ± 0.25 | - |
| Polar Surface Area (PSA) | 65.22 Ų | - |
| LogP | 3.03670 | - |
Note: These values are computationally predicted and have not been experimentally verified.
Proposed Synthesis Pathway
While a specific protocol for the synthesis of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate has not been published, a plausible and efficient route can be designed based on well-established methods for the formation of 3,5-disubstituted 1,2,4-oxadiazoles.[5] The most common approach involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.
Caption: Proposed synthesis workflow.
Experimental Protocol: A General Approach
This protocol is a generalized procedure and may require optimization for this specific substrate.
Step 1: Synthesis of N'-hydroxy-4-(ethoxycarbonyl)benzimidamide (Amidoxime Intermediate)
-
To a solution of Ethyl 4-cyanobenzoate in a suitable solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine).
-
Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the amidoxime intermediate.
Step 2: Condensation and Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Dissolve the N'-hydroxy-4-(ethoxycarbonyl)benzimidamide and isobutyric acid (or its corresponding acid chloride for higher reactivity) in a high-boiling point solvent like toluene or xylene.
-
Add a dehydrating agent, such as phosphorus oxychloride or a carbodiimide-based coupling reagent.
-
Heat the mixture to reflux. The cyclization can often be promoted by microwave irradiation for shorter reaction times and higher yields.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, wash with an appropriate aqueous solution to remove excess reagents, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final product by column chromatography.
Spectral Characterization (Predicted)
As no experimental spectra are available, the following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring. The para-substitution pattern will result in an AA'BB' system.
-
Ethyl Ester Protons: A quartet for the -OCH₂- group (around δ 4.4 ppm) and a triplet for the -CH₃ group (around δ 1.4 ppm).
-
Isopropyl Protons: A septet for the -CH- group (around δ 3.2 ppm) and a doublet for the two -CH₃ groups (around δ 1.3 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A signal around δ 165 ppm for the ester carbonyl.
-
Oxadiazole Carbons: Two signals in the range of δ 160-175 ppm for the two carbons of the oxadiazole ring.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-135 ppm).
-
Ethyl Ester Carbons: A signal around δ 61 ppm for the -OCH₂- carbon and around δ 14 ppm for the -CH₃ carbon.
-
Isopropyl Carbons: A signal around δ 28 ppm for the -CH- carbon and around δ 22 ppm for the two equivalent -CH₃ carbons.
IR (Infrared) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N Stretch (Oxadiazole): A characteristic absorption in the region of 1600-1650 cm⁻¹.
-
C-O Stretch (Ester and Oxadiazole): Bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) would be expected at m/z = 260. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, and cleavage of the isopropyl group.
Reactivity and Stability
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Ring Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong reducing or oxidizing agents may affect the ring system.
-
Storage: The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.[4]
Safety and Handling
Based on available supplier data, Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Potential Applications
Given the prevalence of the 1,2,4-oxadiazole moiety in bioactive molecules, this compound could serve as a valuable intermediate in drug discovery programs.[7] Potential areas of investigation include its use as a scaffold for developing anti-inflammatory, antimicrobial, or anticancer agents.[7] The ester functionality also allows for further chemical modification, such as conversion to amides or other derivatives, to explore structure-activity relationships.
Conclusion
Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is a compound of interest with limited currently available experimental data. This guide has provided a synthesis of predicted properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles. Further experimental validation is necessary to fully elucidate its chemical profile and unlock its potential in various scientific applications.
References
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). ResearchGate. Available at: [Link]
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3-[5-(2-fluoro-phenyl)-[6][8][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (US7419991B2). Google Patents. Available at:
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Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. (2021). ResearchGate. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). National Institutes of Health. Available at: [Link]
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Synthesis and Characterization of Some Oxadiazole Derivatives. (2015). ResearchGate. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022). MDPI. Available at: [Link]
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Supporting information. (2018). The Royal Society of Chemistry. Available at: [Link]
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3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis. (2023). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][8]diazepin-2-ylamino)benzoate. (2013). ResearchGate. Available at: [Link]
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New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. (2021). ResearchGate. Available at: [Link]
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Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (2021). TÜBİTAK Academic Journals. Available at: [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2023). JournalsPub. Available at: [Link]
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